HATU

Catalog No.
S529773
CAS No.
148893-10-1
M.F
C10H15F6N6OP
M. Wt
380.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HATU

CAS Number

148893-10-1

Product Name

HATU

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C10H15F6N6OP

Molecular Weight

380.23 g/mol

InChI

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1

InChI Key

JNWBBCNCSMBKNE-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-((1H-1,2,3-triazolo-(4,5-b)pyridin-1-yloxy)(dimethylamino)methylene)N-methylmethanaminium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N;,N'-tetramethyluronium hexafluorophosphate, O-HATU cpd

Canonical SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F

Description

The exact mass of the compound HATU is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Advantages of HATU

  • High Efficiency: HATU demonstrates excellent efficiency in peptide coupling reactions, leading to high yields of the desired peptide product [].
  • Minimal Racemization: Compared to some other coupling reagents, HATU minimizes racemization, a process that creates unwanted isomers during peptide synthesis []. This is particularly important for peptides with chiral centers, where maintaining the correct stereochemistry is crucial for their function.
  • Water Tolerance: HATU exhibits good water tolerance, allowing for reactions to be performed in aqueous environments which can be more compatible with certain biomolecules.

These advantages make HATU a popular choice for researchers studying peptides and their applications in various fields, including drug discovery, protein engineering, and vaccine development.

Mechanism of Action

HATU functions as a coupling reagent by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of the desired peptide bond. The activation process involves HATU forming a transient intermediate with the carboxyl group, which then reacts with the amine group to form the amide bond and release HATU by-products [].

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a key reagent used in peptide coupling chemistry []. It facilitates the formation of amide bonds, which are the building blocks of proteins. HATU's exact origin is unclear, but it emerged as a prominent peptide coupling reagent in the latter half of the 20th century []. Its significance lies in its ability to efficiently and reliably form amide bonds under mild reaction conditions, making it a valuable tool for peptide synthesis research [].


Molecular Structure Analysis

HATU possesses a complex molecular structure with several key features (Figure 1). The central core consists of a triazolopyridinium ring system, which is responsible for its activating properties []. Attached to this ring are two dimethylamine groups, contributing to the positive charge of the molecule. A hexafluorophosphate (PF6) counterion balances this positive charge []. The presence of these functional groups allows HATU to interact with carboxylic acids and facilitate their conversion into reactive intermediates for amide bond formation [].


Chemical Reactions Analysis

  • Activation: HATU reacts with a carboxylic acid (R-COOH) in the presence of a base (like N,N-diisopropylethylamine, DIPEA) to form an active ester intermediate (R-CO-O-At), where At represents the activated leaving group (Figure 2) [, ].

Balanced chemical equation:

R-COOH + HATU + DIPEA -> R-CO-O-At + DIPEA•HF + Other byproducts

  • Coupling: The activated ester then reacts with an amine (R'-NH2) to form the desired amide bond (R-CO-NR'-H) and regenerate the leaving group (At) [].

Balanced chemical equation:

R-CO-O-At + R'-NH2 -> R-CO-NR'-H + At-H


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in polar aprotic solvents like DMF (N,N-Dimethylformamide) [].
  • Stability: Hygroscopic (absorbs moisture from the air) and light-sensitive [].

HATU acts as a coupling reagent by activating carboxylic acids into more reactive intermediates. The triazolopyridinium ring in its structure facilitates the removal of the hydroxyl group (OH) from the carboxylic acid, creating a more electrophilic carbonyl carbon. This activated carbonyl carbon then readily reacts with the nucleophilic amine to form the desired amide bond [].

HATU is considered a potentially harmful compound []. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is also suspected to be harmful if swallowed [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling HATU. Work in a well-ventilated fume hood and avoid contact with skin, eyes, and clothing [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B93RIH1T7E

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (27.22%): Flammable solid [Danger Flammable solids];
H315 (34.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (34.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

HATU

Dates

Modify: 2023-08-15
1. Carpino L A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive[J]. Journal of the American Chemical Society, 1993, 115(10): 4397-4398.
2. Carpino L A, Imazumi H, El‐Faham A, et al. The uronium/guanidinium peptide coupling reagents: Finally the true uroniumsalts[J]. AngewandteChemie International Edition, 2002, 41(3): 441-445.
3. Carpino L A, Imazumi H, Foxman B M, et al. Comparison of the Effects of 5-and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4-and 7-Isomers[J]. Organic letters, 2000, 2(15): 2253-2256.
4. Amine to Amide (Coupling) - HATU

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